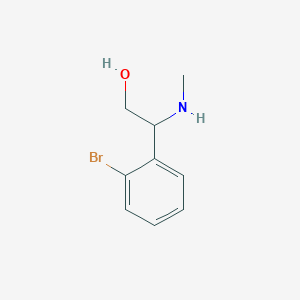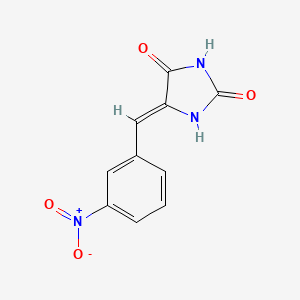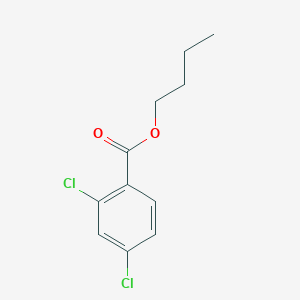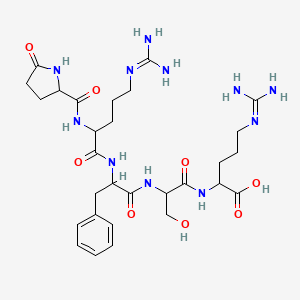![molecular formula C8H11NO2S3 B12115168 3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12115168.png)
3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is a heterocyclic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a tetrahydrothieno ring fused with a thiazole ring, and a prop-2-en-1-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with an α,β-unsaturated ketone in the presence of a base, followed by oxidation to introduce the dioxide functionality.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization and oxidation steps.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thione group, converting it to a thiol or sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The prop-2-en-1-yl group can enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole: Known for its coordination properties with transition metals.
1,2,3-triazoles linked to chalcone and chalco-pyrene:
1,3,4-thiadiazole derivatives: Evaluated for their antimicrobial and antioxidant activities.
Uniqueness: 3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide stands out due to its unique combination of thione and dioxide functionalities, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C8H11NO2S3 |
|---|---|
Poids moléculaire |
249.4 g/mol |
Nom IUPAC |
5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione |
InChI |
InChI=1S/C8H11NO2S3/c1-2-3-9-6-4-14(10,11)5-7(6)13-8(9)12/h2,6-7H,1,3-5H2 |
Clé InChI |
LXJHAHPUOZDVSH-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C2CS(=O)(=O)CC2SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12115090.png)



![2-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12115112.png)
![9-(3-chlorophenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12115120.png)
![Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-](/img/structure/B12115125.png)

![4-[(2,3,6-trimethylphenoxy)methyl]benzoic Acid](/img/structure/B12115135.png)


![1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]-](/img/structure/B12115156.png)

